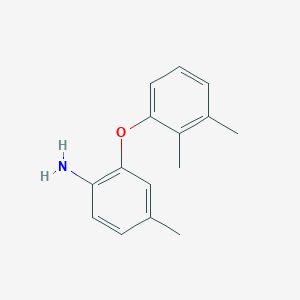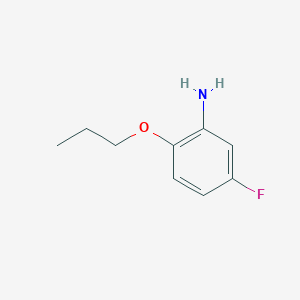![molecular formula C14H13FN2O2 B3173255 N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide CAS No. 946774-96-5](/img/structure/B3173255.png)
N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide
Descripción general
Descripción
“N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide” is a chemical compound with the CAS Number: 946774-96-5 . It has a molecular weight of 260.27 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C14H13FN2O2 . The InChI Code for this compound is 1S/C14H13FN2O2/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16/h2-8H,16H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 260.27 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature .Aplicaciones Científicas De Investigación
Chemoselective Synthesis of Antimalarial Drugs
The study by Magadum and Yadav (2018) focuses on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an important intermediate in the synthesis of antimalarial drugs. This process is facilitated by the use of immobilized lipase as a catalyst, highlighting the compound's role in the efficient and eco-friendly synthesis of pharmaceuticals (Magadum & Yadav, 2018).
Novel Compound Synthesis for Biological Evaluation
Yang Man-li's (2008) research introduces the synthesis of novel compounds, 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, using 3-fluoro-4-cyanophenol as a primary compound. These compounds are characterized for their potential biological activities, demonstrating the chemical's utility in creating new therapeutic agents (Yang Man-li, 2008).
Development of Electrophilic Fluorinating Agents
The work by Banks et al. (1996) explores the synthesis of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a new site-selective electrophilic fluorinating agent. This study exemplifies the compound's application in the selective introduction of fluorine atoms into organic molecules, a key step in the development of many pharmaceuticals and agrochemicals (Banks et al., 1996).
Anticonvulsant and Pain-Attenuating Properties
Research by King et al. (2011) investigates primary amino acid derivatives of N'-benzyl 2-amino acetamides, including modifications at the N'-benzylamide site, for their anticonvulsant and pain-attenuating properties. This study reveals the compound's significance in the development of novel treatments for neurological disorders (King et al., 2011).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The study by Rani et al. (2014) focuses on the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and their evaluation for anticancer, anti-inflammatory, and analgesic activities. This research highlights the compound's potential in the development of new therapeutic agents with multiple biological activities (Rani et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-(2-amino-4-fluorophenoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16/h2-8H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGBMXMJDXZVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine](/img/structure/B3173188.png)
![2-[2-(Dimethylamino)ethoxy]-4-methylaniline](/img/structure/B3173194.png)







![2-([1,1'-Biphenyl]-4-yloxy)-5-fluoroaniline](/img/structure/B3173265.png)

